molecular formula C21H19BrI2O3 B563152 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran CAS No. 1216376-62-3

2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Cat. No.: B563152
CAS No.: 1216376-62-3
M. Wt: 657.117
InChI Key: BZONOCYTJWTZBO-YQUBHJMPSA-N
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Description

2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran is a synthetic compound with the molecular formula C21H15D4BrI2O3 and a molecular weight of 657.11 g/mol . This compound is characterized by its complex structure, which includes a benzofuran core substituted with butyl, bromoethoxy-d4, and diiodobenzoyl groups. It is primarily used in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core is then functionalized with butyl, bromoethoxy-d4, and diiodobenzoyl groups through a series of reactions, including halogenation, alkylation, and esterification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of deuterium atoms in this compound makes it unique compared to its non-deuterated counterparts. Deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable tool in scientific research .

Properties

IUPAC Name

[4-(2-bromo-1,1,2,2-tetradeuterioethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrI2O3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(23)21(16(24)12-13)26-10-9-22/h4-6,8,11-12H,2-3,7,9-10H2,1H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZONOCYTJWTZBO-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrI2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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